Antimalarial Potency Against Multidrug-Resistant P. falciparum
In a head‑to‑head in vitro antimalarial assay against the multidrug‑resistant K1 strain of Plasmodium falciparum, codamine exhibited an IC₅₀ of 4.2 µg·mL⁻¹. This places codamine between laudanosine (IC₅₀ = 2.8 µg·mL⁻¹) and laudanidine (IC₅₀ = 7.0 µg·mL⁻¹) in antiplasmodial potency, while reticuline was inactive at the concentrations tested [1]. The observed potency rank order (laudanosine > codamine > laudanidine ≫ reticuline) directly correlates with the degree of O‑methylation on the benzylisoquinoline scaffold, confirming that the specific 7‑hydroxy‑6,3′,4′‑trimethoxy substitution pattern of codamine is a determinant of biological activity that cannot be replicated by its less‑ or differently‑methylated congeners [1].
| Evidence Dimension | In vitro antimalarial IC₅₀ against Plasmodium falciparum K1 (multidrug‑resistant strain) |
|---|---|
| Target Compound Data | IC₅₀ = 4.2 µg·mL⁻¹ (codamine, compound 7) |
| Comparator Or Baseline | Laudanosine (6): IC₅₀ = 2.8 µg·mL⁻¹; Laudanidine (8): IC₅₀ = 7.0 µg·mL⁻¹; Reticuline (9): inactive; Artemisinin (positive control): IC₅₀ = 0.001 µg·mL⁻¹ |
| Quantified Difference | Codamine is 1.5‑fold less potent than laudanosine and 1.7‑fold more potent than laudanidine; reticuline shows no measurable activity |
| Conditions | In vitro culture of P. falciparum K1 strain; quantitative assessment by the method of Trager and Jensen; all compounds tested in parallel |
Why This Matters
Procurement of codamine over reticuline is mandatory for any antiplasmodial screen targeting the benzylisoquinoline pharmacophore, as reticuline lacks the requisite methylation pattern to engage the biological target.
- [1] Kanokmedhakul, S.; Kanokmedhakul, K.; Lekphrom, R. Bioactive Constituents of the Roots of Polyalthia cerasoides. J. Nat. Prod. 2007, 70 (9), 1536–1538. View Source
